Magaratensin

Descripción general

Descripción

Magaratensin is a neurotensin-related peptide derived from the skin of Rana margarate. It is known for its significant biological activities and has been the subject of various scientific studies due to its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magaratensin can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and use .

Análisis De Reacciones Químicas

Types of Reactions: Magaratensin undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residues within the peptide, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Site-directed mutagenesis or chemical synthesis methods are employed to introduce specific amino acid substitutions.

Major Products:

Oxidation: Methionine sulfoxide derivatives.

Reduction: Peptides with free thiol groups.

Substitution: Modified peptides with altered biological activity.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Cardiovascular Health

- Vasodilatory Effects : Magaratensin has been shown to induce vasodilation by promoting the production of nitric oxide in endothelial cells. This mechanism results in the relaxation of blood vessels and a consequent reduction in blood pressure, making it a potential therapeutic agent for managing hypertension and related cardiovascular conditions.

- Angiotensin Receptor Modulation : As a peptide closely related to angiotensins, this compound interacts with angiotensin II receptors (AT1 and AT2), influencing blood pressure regulation and fluid balance. This interaction highlights its potential role in treating heart failure and renal function disorders.

-

Neuroprotective Properties

- Emerging research suggests that this compound may exhibit neuroprotective effects, which could be beneficial in the context of neurodegenerative diseases. Its ability to modulate signaling pathways associated with inflammation and cellular stress responses positions it as a candidate for further investigation in this area.

-

Cancer Research

- In vitro studies have indicated that this compound can impact cell proliferation and apoptosis in certain cancer cell lines. This suggests potential applications in cancer therapeutics, warranting further exploration into its mechanisms and efficacy as an anti-cancer agent.

Synthesis and Production

This compound is typically synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the assembly of amino acids into peptides while minimizing side reactions. Alternative methods include enzymatic synthesis or recombinant DNA techniques for larger-scale production.

Comparative Analysis with Related Peptides

To better understand the unique properties of this compound, it is useful to compare it with other peptides in the angiotensin family:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Angiotensin II | Octapeptide; potent vasoconstrictor | Strongly increases blood pressure |

| Angiotensin III | Heptapeptide; less potent than Angiotensin II | Modulates aldosterone secretion |

| Angiotensin IV | Pentapeptide; involved in brain function | Potential neuroprotective effects |

| Exendin-4 | Analog of glucagon; enhances insulin secretion | Used in diabetes treatment |

| This compound | Crotalphine peptide; vasodilator | Unique receptor affinity, potential neuroprotection |

Case Studies and Research Findings

-

Vasodilatory Mechanism Study

- A study demonstrated that this compound's interaction with endothelial cells leads to increased nitric oxide production, confirming its role as a vasodilator. This finding supports its application in treating hypertension.

-

Neuroprotection Investigation

- Preliminary research has indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in therapies for neurodegenerative diseases such as Alzheimer's.

-

Cancer Cell Line Analysis

- In vitro studies on various cancer cell lines revealed that this compound could inhibit cell growth and promote apoptosis, indicating its possible application as an anti-cancer agent.

Mecanismo De Acción

Magaratensin exerts its effects by binding to neurotensin receptors, which are G protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include neurotensin receptor 1 (NTR1) and neurotensin receptor 2 (NTR2). The activation of these receptors results in the modulation of calcium ion channels, influencing neurotransmitter release and neuronal excitability .

Comparación Con Compuestos Similares

Neurotensin: A peptide that shares structural similarities with Magaratensin and binds to the same receptors.

Neuromedin N: Another neurotensin-related peptide with overlapping biological activities.

Uniqueness: this compound is unique due to its specific amino acid sequence and its origin from the skin of Rana margarate. This distinct source and sequence confer unique biological properties and potential therapeutic applications that differentiate it from other neurotensin-related peptides .

Actividad Biológica

Magaratensin is a biologically active peptide that has garnered attention due to its interaction with the renin-angiotensin system (RAS), particularly as an agonist or antagonist of angiotensin receptors. This compound is notable for its hypotensive effects and potential therapeutic applications in cardiovascular health.

Chemical Structure and Properties

This compound is a peptide derived from the venom of the Bothrops asper snake, characterized by its unique amino acid sequence that allows it to interact effectively with angiotensin receptors. The molecular formula is C₁₃H₁₈N₄O₄S, and its molecular weight is approximately 318.37 g/mol.

Biological Activity

1. Hypotensive Effects:

Research indicates that this compound exhibits hypotensive effects in animal models. In a study involving rats, it was found to induce a decrease in blood pressure, although the response was weaker compared to other known peptides like neurotensin (NT) .

2. Contractile Responses:

this compound has been shown to induce contractile responses in various tissues, suggesting its role as a modulator of vascular tone. This activity may be attributed to its interaction with angiotensin receptors, which are critical in regulating blood pressure and fluid balance .

3. Agonistic and Antagonistic Properties:

The compound acts both as an agonist and antagonist at angiotensin receptors, which can lead to diverse physiological effects depending on the context of its application. This duality enhances its potential as a therapeutic agent in treating conditions like hypertension and heart failure .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

This compound's mechanism involves binding to angiotensin II receptors (AT1 and AT2), leading to alterations in intracellular signaling pathways that regulate vascular smooth muscle contraction and relaxation. The peptide's ability to act on these receptors allows it to exert both hypotensive effects and influence heart rate variability.

Propiedades

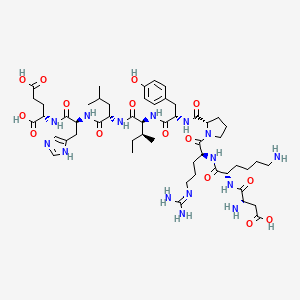

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83N15O15/c1-5-29(4)43(50(80)66-37(22-28(2)3)46(76)64-39(24-31-26-58-27-60-31)47(77)63-36(52(82)83)17-18-41(70)71)67-48(78)38(23-30-13-15-32(69)16-14-30)65-49(79)40-12-9-21-68(40)51(81)35(11-8-20-59-53(56)57)62-45(75)34(10-6-7-19-54)61-44(74)33(55)25-42(72)73/h13-16,26-29,33-40,43,69H,5-12,17-25,54-55H2,1-4H3,(H,58,60)(H,61,74)(H,62,75)(H,63,77)(H,64,76)(H,65,79)(H,66,80)(H,67,78)(H,70,71)(H,72,73)(H,82,83)(H4,56,57,59)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTINNCXBQYZRQ-CSCXCSGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83N15O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160392 | |

| Record name | Magaratensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1170.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137915-11-8 | |

| Record name | Magaratensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137915118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magaratensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.